

SMILES string for Methyl 6-chloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 6-chloropyridazine-3-carboxylate
Cat. No.:	B1631610

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Technical Guide: Methyl 6-chloropyridazine-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of **Methyl 6-chloropyridazine-3-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide covers its chemical identity, physicochemical properties, detailed synthesis protocols, and potential applications based on the known biological activities of related pyridazine derivatives.

Chemical Identity and Properties

Methyl 6-chloropyridazine-3-carboxylate is a substituted pyridazine derivative. Its core structure consists of a pyridazine ring chlorinated at position 6 and carrying a methyl carboxylate group at position 3.

SMILES String: COC(=O)C1=NN=C(C=C1)Cl[1]

Physicochemical Data:

Property	Value	Reference
Molecular Formula	C6H5CIN2O2	[1] [2]
Molecular Weight	172.57 g/mol	[1] [2]
CAS Number	65202-50-8	[1] [2]
IUPAC Name	methyl 6-chloropyridazine-3-carboxylate	[1]
InChI Key	FPKXYXKLOWAIOX-UHFFFAOYSA-N	[1]

Synthesis Protocols

The synthesis of **Methyl 6-chloropyridazine-3-carboxylate** can be achieved through multiple synthetic routes. Below are two detailed experimental protocols.

Protocol 1: Multi-step Synthesis from Ethyl Levulinate

This method outlines a six-step synthesis starting from the readily available ethyl levulinate, with a reported overall yield of 42%[\[3\]](#). The key transformations involve cyclization, bromination, elimination, oxidation, esterification, and chlorination[\[3\]](#).

Experimental Workflow Diagram:



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Caption: Multi-step synthesis workflow from ethyl levulinate.

Detailed Methodologies:

- Step 1: Cyclization: Ethyl levulinate is reacted with hydrazine hydrate in a suitable solvent like ethanol and refluxed to form the corresponding pyridazinone intermediate.

- Step 2: Bromination: The pyridazinone intermediate is subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride with a radical initiator.
- Step 3: Elimination: The resulting brominated intermediate undergoes an elimination reaction, typically by treatment with a base like sodium ethoxide, to introduce a double bond.
- Step 4: Oxidation: The unsaturated intermediate is oxidized to form 6-hydroxypyridazine-3-carboxylic acid. A suitable oxidizing agent for this step is potassium permanganate.
- Step 5: Esterification: The carboxylic acid is converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid (Fischer esterification).
- Step 6: Chlorination: The final step involves the chlorination of the hydroxyl group using a chlorinating agent like phosphorus oxychloride (POCl_3) to yield **Methyl 6-chloropyridazine-3-carboxylate**.

Protocol 2: Oxidation and Esterification Route

This protocol starts from 3-chloro-6-methylpyridazine, which is oxidized to the corresponding carboxylic acid, followed by esterification.

Experimental Workflow Diagram:



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Caption: Synthesis via oxidation and esterification.

Detailed Methodologies:

- Step 1: Preparation of 6-Chloropyridazine-3-carboxylic Acid:
 - In a reaction vessel under an ice bath, add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to 60ml of 50% sulfuric acid[4].

- While stirring, gradually add 38g (0.24 mol) of potassium permanganate[4].
- After the addition, allow the reaction to proceed at 80°C for 2 hours[4].
- Cool the reaction mixture and dilute it with 200ml of ice water[4].
- Filter the mixture and extract the filtrate with ethyl acetate (4 x 100ml)[4].
- The combined organic extracts are dried, and the solvent is removed under reduced pressure to yield 6-chloropyridazine-3-carboxylic acid. The reported yield for this step is between 52% and 65%[4].

- Step 2: Esterification to **Methyl 6-chloropyridazine-3-carboxylate**:
- Dissolve the 6-chloropyridazine-3-carboxylic acid obtained in the previous step in an excess of anhydrous methanol.
- Add a catalytic amount of concentrated sulfuric acid.
- Reflux the mixture for several hours while monitoring the reaction progress by thin-layer chromatography.
- After completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.
- Dry the organic layer and evaporate the solvent to obtain the crude product, which can be further purified by recrystallization or column chromatography.

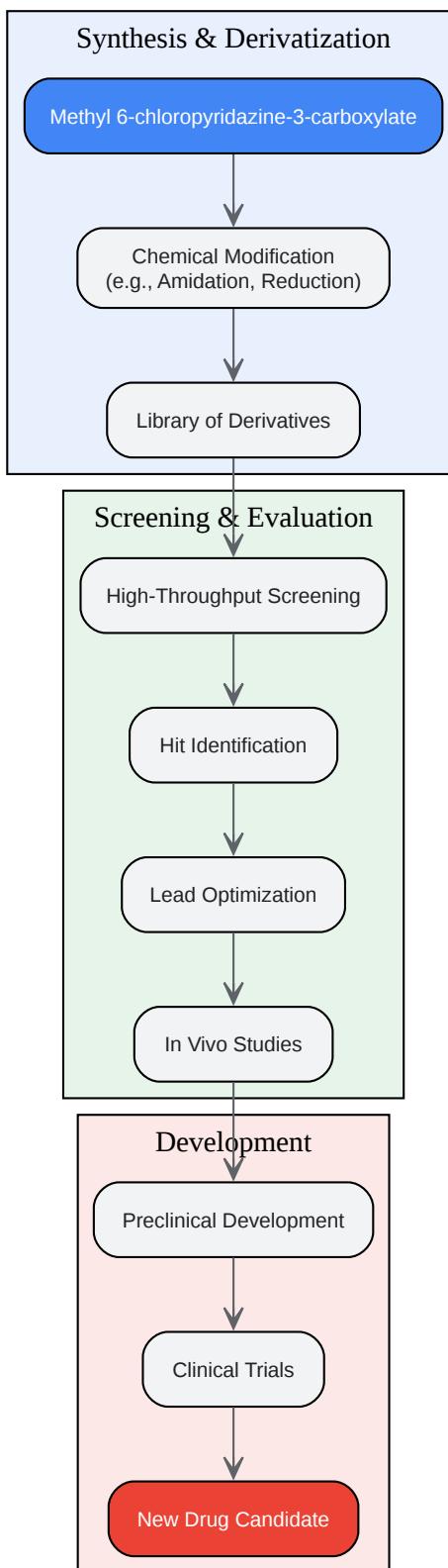
Potential Applications and Biological Significance

Pyridazine and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery. These activities include antihypertensive, cardiotonic, antiviral, and anticancer effects[5]. Furthermore, some pyridazine compounds have found applications in agriculture as herbicides and insecticides due to their low toxicity and residual impact[5].

While specific biological data for **Methyl 6-chloropyridazine-3-carboxylate** is not extensively documented in the provided search results, its structural features suggest it could serve as a

key intermediate in the synthesis of more complex, biologically active molecules. For instance, it can be a precursor for the synthesis of 6-chloropyridazine-3-carboxamide, a related compound with potential physiological activities[5]. The ester functionality allows for further chemical modifications, such as amidation or reduction, to generate a library of derivatives for biological screening.

Drug Discovery Workflow:

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Caption: General drug discovery workflow utilizing the target compound.

This guide provides a foundational understanding of **Methyl 6-chloropyridazine-3-carboxylate** for researchers and professionals in the field. The detailed protocols and compiled data aim to facilitate its synthesis and further investigation into its potential applications.

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